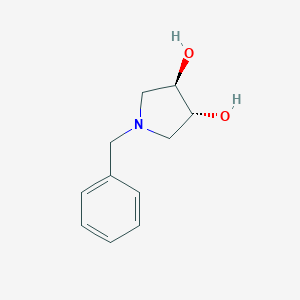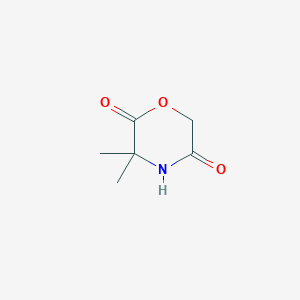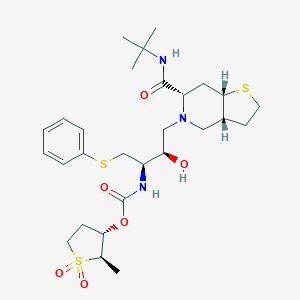![molecular formula C15H16N2O3 B063466 N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide CAS No. 170944-57-7](/img/structure/B63466.png)
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide, also known as DDM-INH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of isoniazid, which is a well-known anti-tuberculosis drug. DDM-INH has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. HDAC inhibition by N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide leads to the accumulation of acetylated histones, which are associated with gene activation and apoptosis induction.
Effets Biochimiques Et Physiologiques
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been reported to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of drug efficacy, and anti-inflammatory effects. It has also been reported to have low toxicity and good biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide in lab experiments is its low toxicity and good biocompatibility. It can also be easily synthesized using simple methods. However, one of the major limitations of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide. One of the areas of research is the development of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide-based drug delivery systems for targeted drug delivery. Another area of research is the optimization of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide and its potential applications in various fields of research.
In conclusion, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is a promising chemical compound that has shown potential applications in various fields of research. Its low toxicity, good biocompatibility, and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can be synthesized using various methods, including the reaction of isoniazid with cyclohexanone, followed by the reaction of the resulting intermediate with formaldehyde and sodium borohydride. Another method involves the reaction of isoniazid with cyclohexanone and formaldehyde in the presence of acetic acid. Both of these methods have been reported to yield N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide with high purity.
Applications De Recherche Scientifique
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, drug delivery, and imaging. Studies have shown that N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to enhance the therapeutic efficacy of anticancer drugs in combination therapy. In drug delivery, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a carrier for various drugs, including anti-inflammatory drugs and antibiotics. In imaging, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a contrast agent for magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
170944-57-7 |
|---|---|
Nom du produit |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)7-12(18)11(13(19)8-15)9-17-14(20)10-3-5-16-6-4-10/h3-6,9,18H,7-8H2,1-2H3 |
Clé InChI |
QJASBSPZZXRURZ-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC(=O)C2=CC=NC=C2)O)C |
SMILES canonique |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
Synonymes |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)


